N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-diketones with hydrazines to form pyrazole intermediates. These intermediates can then be further functionalized through various substitution reactions to introduce the desired alkyl groups.
For example, the synthesis might start with the reaction of 1,3-diketone with hydrazine hydrate to form a pyrazole ring. Subsequent alkylation reactions using alkyl halides can introduce the 2-methylpropyl and propyl groups at the desired positions on the pyrazole rings. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies to understand the biological activities of pyrazole derivatives.
Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound may be explored for similar medicinal applications.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers .
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. Pyrazole derivatives often act by inhibiting enzymes or receptors involved in various biological pathways. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-methyl-1H-pyrazol-3-amine
- 5-methyl-1-propyl-1H-pyrazol-3-amine
- N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
Uniqueness
N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its dual pyrazole rings with different alkyl groups can result in unique interactions with molecular targets and distinct pharmacological properties .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-4-6-18-7-5-14(17-18)15-8-13-9-16-19(11-13)10-12(2)3/h5,7,9,11-12H,4,6,8,10H2,1-3H3,(H,15,17) |
InChI Key |
WBRCGJDIHFYFBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2)CC(C)C |
Origin of Product |
United States |
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